4-Hexen-1-OL
Overview
Description
4-Hexen-1-OL, also known as (E)-4-Hexen-1-OL, is an organic compound with the molecular formula C6H12O. It is a colorless liquid with a characteristic odor and is used in various chemical applications. The compound features a hexene chain with a hydroxyl group attached to the first carbon atom, making it an unsaturated alcohol.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hexen-1-OL can be synthesized through several methods. One common method involves the hydroboration-oxidation of 4-Hexyne. The reaction proceeds as follows:
Hydroboration: 4-Hexyne reacts with diborane (B2H6) to form an organoborane intermediate.
Oxidation: The organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH) to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of 4-Hexyn-1-OL using palladium or platinum catalysts. The reaction is typically carried out under mild conditions to ensure selective hydrogenation of the triple bond to a double bond, resulting in the formation of this compound.
Chemical Reactions Analysis
Types of Reactions: 4-Hexen-1-OL undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-Hexenal or 4-Hexenoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 4-Hexanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: this compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) as catalysts.
Major Products Formed:
Oxidation: 4-Hexenal, 4-Hexenoic acid.
Reduction: 4-Hexanol.
Substitution: Various substituted hexenes depending on the nucleophile used.
Scientific Research Applications
4-Hexen-1-OL has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including fragrances and flavoring agents.
Biology: The compound is studied for its potential role in biological signaling and as a pheromone in certain insect species.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: this compound is used in the production of polymers, resins, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Hexen-1-OL involves its interaction with various molecular targets and pathways:
Oxidation-Reduction Reactions: The hydroxyl group of this compound can participate in redox reactions, influencing cellular redox states.
Enzyme Interaction: The compound can act as a substrate for enzymes such as alcohol dehydrogenases, which catalyze its conversion to other metabolites.
Signaling Pathways: In biological systems, this compound may interact with receptors and signaling molecules, modulating physiological responses.
Comparison with Similar Compounds
4-Hexen-1-OL can be compared with other similar compounds such as:
4-Hexanol: A saturated alcohol with similar chemical properties but lacks the double bond present in this compound.
4-Hexenal: An aldehyde derived from the oxidation of this compound, featuring a carbonyl group instead of a hydroxyl group.
4-Hexenoic Acid: A carboxylic acid formed by the further oxidation of 4-Hexenal, containing a carboxyl group.
Uniqueness: The presence of both a hydroxyl group and a double bond in this compound makes it a versatile compound with unique reactivity compared to its saturated and oxidized counterparts.
Properties
IUPAC Name |
(E)-hex-4-en-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-2-3-4-5-6-7/h2-3,7H,4-6H2,1H3/b3-2+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIODUHBZHNXFP-NSCUHMNNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40878841 | |
Record name | 4-Hexen-1-ol, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40878841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to pale yellow liquid with a powerful, green cooked vegetable odour | |
Record name | 4-Hexen-1-ol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/380/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in alcohol | |
Record name | 4-Hexen-1-ol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/380/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.840-0.860 (20°) | |
Record name | 4-Hexen-1-ol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/380/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
928-92-7, 6126-50-7 | |
Record name | (E)-4-Hexen-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=928-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hexen-1-ol, (4E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928927 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hexen-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006126507 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hexen-1-ol, (4E)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Hexen-1-ol, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40878841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-hex-4-en-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.990 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Hexen-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-HEXEN-1-OL, (4E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZHB2532C2H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-hexen-1-ol?
A1: this compound has the molecular formula C6H12O and a molecular weight of 100.16 g/mol.
Q2: Are there different isomers of this compound?
A2: Yes, this compound exists as both (Z)-4-hexen-1-ol and (E)-4-hexen-1-ol isomers.
Q3: What spectroscopic techniques are used to characterize this compound?
A3: Gas chromatography-mass spectrometry (GC-MS) is a common technique used to identify and quantify this compound in various samples. [, , , ]
Q4: Is this compound found in natural sources?
A4: Yes, this compound is a volatile organic compound naturally emitted by plants like crabapple trees and is a significant component of their aroma profile. [, , ]
Q5: How does the position of the double bond in hexenols affect their reactivity with ozone?
A5: Research indicates that the position of the hydroxyl group relative to the carbon-carbon double bond significantly influences the rate coefficient of ozonolysis in hexenols. []
Q6: Can this compound be used to control insect populations?
A7: Research suggests that this compound acetate, a derivative of this compound, acts as an herbivore-induced plant volatile. It is rapidly emitted after leaf damage and may attract natural enemies of pests, potentially contributing to pest control. []
Q7: Are there any synthetic applications of this compound?
A8: Yes, this compound can be utilized in organic synthesis. For example, it can react with salicylaldehydes to form angularly-fused tetrahydro-2H,5H-pyrano[3,2-c][1]benzopyrans. []
Q8: Can the structure of this compound be modified to create new aroma chemicals?
A9: Yes, research has focused on synthesizing new aroma chemicals using prenyl chloride, a compound structurally related to this compound. Modifications to the carbon skeleton and the introduction of different functional groups have led to compounds with potential applications in cosmetics. []
Q9: Does this compound play a role in the aroma of food products?
A10: Yes, this compound contributes to the aroma profile of various food products, including olive oil and certain grape cultivars. Its concentration and that of its esters can vary depending on factors like ripeness and processing techniques, influencing the overall sensory experience. [, ]
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